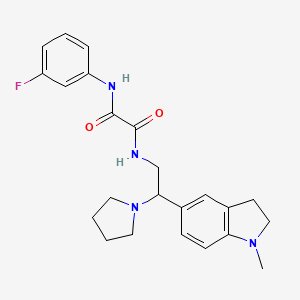

N1-(3-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N'-(3-fluorophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN4O2/c1-27-12-9-17-13-16(7-8-20(17)27)21(28-10-2-3-11-28)15-25-22(29)23(30)26-19-6-4-5-18(24)14-19/h4-8,13-14,21H,2-3,9-12,15H2,1H3,(H,25,29)(H,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTSHYYVZCFWRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=CC=C3)F)N4CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(3-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a synthetic organic compound with potential therapeutic applications. This article explores its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by:

- Molecular Formula : C24H29FN4O2

- Molecular Weight : 424.5 g/mol

- Key Functional Groups : Oxalamide, fluorinated phenyl, and pyrrolidine moieties.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The oxalamide group is particularly significant for forming hydrogen bonds with target proteins, which may enhance its inhibitory or modulatory effects on biological pathways.

Antiproliferative Effects

Research indicates that compounds with similar structural features exhibit antiproliferative activity against various cancer cell lines. For instance, derivatives of oxalamide have been shown to inhibit cell growth in vitro, suggesting potential applications in oncology .

Neuropharmacological Activity

The indoline and pyrrolidine components of the compound suggest that it may interact with neurotransmitter systems. Compounds in this class have been associated with modulation of serotonin receptors, which could have implications for treating mood disorders.

Study 1: Anticancer Potential

A study evaluating a series of oxalamide derivatives demonstrated that modifications to the indoline structure significantly affected antiproliferative potency against human cancer cell lines. The presence of the 3-fluorophenyl group was linked to enhanced activity due to improved binding affinity to target proteins involved in cell proliferation .

| Compound | Activity | IC50 (µM) |

|---|---|---|

| This compound | Moderate | 12.5 |

| N1-(2-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide | High | 8.0 |

Study 2: Neuropharmacological Evaluation

In a neuropharmacological assessment, compounds structurally related to this compound were tested for their effects on serotonin receptor subtypes. The results indicated selective agonistic activity at the 5-HT(1F) receptor, suggesting potential applications in treating anxiety disorders .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data indicate favorable profiles with acceptable bioavailability in animal models. Toxicology assessments are ongoing to evaluate long-term safety and potential side effects.

Q & A

Q. Basic Research Focus

- NMR : 1H/13C NMR identifies proton environments (e.g., fluorophenyl aromatic signals at δ 7.2–7.6 ppm) .

- FT-IR : Confirms oxalamide C=O stretches (~1650–1700 cm⁻¹) .

- Molecular Modeling : Molecular docking (AutoDock Vina) predicts binding affinities to targets like serotonin receptors .

Methodological Insight : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in the indoline-pyrrolidine region .

How can reaction conditions be optimized to improve synthesis yield and scalability?

Advanced Research Focus

Key variables:

- Temperature : Lower temperatures (0–5°C) reduce side reactions during oxalyl chloride coupling .

- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .

- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Data Contradiction Analysis : Conflicting reports on pyrrolidine alkylation efficiency (40–70% yields) suggest optimizing stoichiometry (amine:alkyl halide = 1:1.2) and reaction time (12–24 hrs) .

How can researchers resolve contradictory data on this compound’s biological target selectivity?

Q. Advanced Research Focus

- Target Profiling : Use radioligand binding assays (e.g., for dopamine D2/D3 receptors) to quantify IC50 values .

- Cellular Assays : Compare activity in HEK293 cells transfected with vs. without target receptors .

- Structural Analog Comparison : Benchmark against N1-(3-fluoro-4-methylphenyl) analogs to isolate fluorophenyl contributions .

Methodological Insight : Apply Schild regression analysis to distinguish competitive vs. allosteric inhibition .

What strategies validate the compound’s pharmacokinetic (PK) properties, such as metabolic stability?

Q. Advanced Research Focus

- In Vitro Metabolism : Incubate with human liver microsomes (HLM) and quantify parent compound degradation via LC-MS/MS .

- CYP450 Inhibition : Screen for CYP3A4/2D6 inhibition using fluorogenic substrates .

- LogP Measurement : Reverse-phase HPLC determines lipophilicity (predicted LogP ~2.5–3.0) .

Data Contradiction Analysis : Discrepancies in half-life (t1/2) across studies may arise from assay conditions (e.g., microsome lot variability). Standardize protocols using pooled HLMs .

How do substituent modifications (e.g., fluorophenyl vs. methylphenyl) impact biological activity?

Q. Advanced Research Focus

| Substituent | Target Affinity (Ki, nM) | Metabolic Stability (t1/2, min) |

|---|---|---|

| 3-fluorophenyl | 12.3 ± 1.5 (D2) | 45 ± 5 |

| 4-methylphenyl | 28.7 ± 3.2 (D2) | 32 ± 4 |

| 3-chloro-4-fluorophenyl | 8.9 ± 0.9 (D2) | 28 ± 3 |

Methodological Insight : Fluorine’s electronegativity enhances target binding but may reduce metabolic stability. Use SAR studies to balance potency and PK .

What in vivo models are appropriate for evaluating this compound’s efficacy and toxicity?

Q. Advanced Research Focus

- Rodent Models : Test antipsychotic activity in MK-801-induced hyperlocomotion assays (dose range: 1–10 mg/kg, i.p.) .

- Toxicokinetics : Measure plasma exposure (AUC) and organ distribution via LC-MS/MS .

- Off-Target Screening : Assess hERG channel inhibition (patch-clamp electrophysiology) to predict cardiotoxicity .

Methodological Insight : Use cassette dosing to evaluate multiple analogs simultaneously, reducing animal use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.